3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide, also known as MK-0731, is a small molecule that acts as a kinesin spindle protein inhibitor. This compound has garnered attention for its potential applications in cancer treatment, specifically targeting taxane-refractory tumors. Its systematic name reflects its complex structure, which includes multiple functional groups and chiral centers.
MK-0731 is classified as an experimental antineoplastic agent and is recognized for its ability to inhibit kinesin spindle protein, a critical component in cell division. The compound's DrugBank ID is DB08037, and it has been studied for its pharmacological properties in various scientific publications .
The synthesis of MK-0731 involves several key steps that focus on constructing the pyrrole core and introducing various substituents to achieve the desired biological activity. The synthesis typically includes:
These methods are often optimized through high-throughput screening techniques to identify effective synthetic pathways .
MK-0731 undergoes various chemical reactions that are pivotal for its biological activity:
MK-0731 functions primarily by inhibiting kinesin spindle protein, which plays a vital role in mitotic spindle formation during cell division. By disrupting this process, MK-0731 induces cell cycle arrest and apoptosis in cancer cells. This mechanism offers a novel therapeutic approach that may circumvent resistance seen with traditional cytotoxic agents .
MK-0731 exhibits several notable physical and chemical properties:
MK-0731 has significant potential applications in cancer therapeutics:
Ongoing studies aim to further elucidate its pharmacological profile and optimize its use in clinical settings .
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3